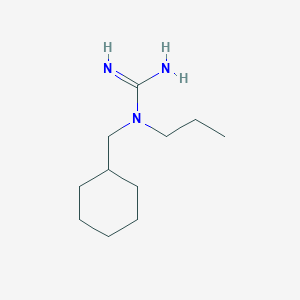

N-(Cyclohexylmethyl)-N-propylguanidine

描述

属性

分子式 |

C11H23N3 |

|---|---|

分子量 |

197.32 g/mol |

IUPAC 名称 |

1-(cyclohexylmethyl)-1-propylguanidine |

InChI |

InChI=1S/C11H23N3/c1-2-8-14(11(12)13)9-10-6-4-3-5-7-10/h10H,2-9H2,1H3,(H3,12,13) |

InChI 键 |

DWAFJXRBUWSAMW-UHFFFAOYSA-N |

规范 SMILES |

CCCN(CC1CCCCC1)C(=N)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(Cyclohexylmethyl)-N-propylguanidine typically involves the reaction of cyclohexylmethylamine with propyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis process.

化学反应分析

Types of Reactions: N-(Cyclohexylmethyl)-N-propylguanidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides or amines; reactions are conducted under mild to moderate temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce primary amines.

科学研究应用

N-(Cyclohexylmethyl)-N-propylguanidine has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst or reagent in organic synthesis.

Biology: Investigated for its potential as an enzyme inhibitor or activator.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism by which N-(Cyclohexylmethyl)-N-propylguanidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Comparison with Similar Guanidine Derivatives

Structural and Functional Differences

Substituent groups on the guanidine core significantly influence physicochemical properties, bioavailability, and biological activity. Below is a comparative analysis of N-(Cyclohexylmethyl)-N-propylguanidine and structurally related compounds:

Table 1: Key Properties of Guanidine Derivatives

Pharmacological Potential

- However, the rigid cyclohexyl group could reduce metabolic degradation, extending half-life .

- Compound 1h (): Exhibited balanced antihyperglycemic and food intake reduction in db/db mice. The cyclopropylmethyl and aminomethylcyclohexyl groups likely contribute to receptor binding specificity .

Research Findings and Gaps

Antihyperglycemic Mechanisms

Studies on compound 1h () highlight the role of guanidine derivatives in modulating insulin sensitivity and glucose uptake. The cyclohexylmethyl group in this compound may similarly interact with mitochondrial complexes or AMP-activated protein kinase (AMPK) pathways, though experimental validation is needed .

生物活性

N-(Cyclohexylmethyl)-N-propylguanidine is a compound that has garnered attention for its biological activity, particularly in pharmacological contexts. This article explores its biological properties, receptor interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound (C11H23N3) features a guanidine group substituted with cyclohexyl and propyl moieties. Its structure can be represented as follows:

- Chemical Formula : C11H23N3

- Molecular Weight : 197.33 g/mol

Receptor Interactions

The compound primarily interacts with histamine receptors, specifically the H1 and H2 receptors. Research indicates that it acts as a partial agonist for these receptors, demonstrating species selectivity in its pharmacological effects. For instance, studies have shown that this compound exhibits higher potency at guinea pig H2 receptors compared to human H2 receptors, with an EC50 value of approximately 23 nM in GTPase assays conducted in Sf9 insect cells .

Pharmacological Studies

- Histamine Receptor Agonism : The compound has been studied for its agonistic activity on histamine receptors. In particular, it has shown significant interaction with both H1 and H2 receptors, suggesting potential applications in treating conditions related to histamine dysregulation.

- Antimicrobial Activity : Preliminary studies indicate that compounds within the guanidine class, including this compound, may possess antimicrobial properties. Research has highlighted the importance of the guanidinium group in conferring antibacterial activity against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Case Study 1: Histamine Receptor Modulation

In a comparative study examining various substituted guanidines, this compound was identified as one of the most potent agonists for the human H2 receptor. The study emphasized its efficacy in modulating receptor activity, which could have implications for developing new antihistamines or treatments for allergic reactions .

Case Study 2: Antimicrobial Mechanisms

Research focusing on the antimicrobial action of guanidine derivatives revealed that this compound could disrupt bacterial cell membranes. This disruption leads to cell death through mechanisms involving membrane depolarization and interference with protein secretion pathways .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C11H23N3 |

| Molecular Weight | 197.33 g/mol |

| EC50 at hH2R (GTPase Assay) | 23 nM |

| Target Pathogen | MRSA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。